molecular formula C10H9BrO2 B3038818 (E)-3-(4-bromophenyl)but-2-enoic acid CAS No. 90772-57-9

(E)-3-(4-bromophenyl)but-2-enoic acid

Cat. No. B3038818
CAS RN: 90772-57-9
M. Wt: 241.08 g/mol
InChI Key: XEIILUUUDHTYPZ-VOTSOKGWSA-N
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Description

(E)-3-(4-bromophenyl)but-2-enoic acid, also known as 4-bromo-2-butenoic acid, is an organic compound belonging to the class of carboxylic acids. It is a colorless solid that has a melting point of 90-92°C and is soluble in water and organic solvents. It is a versatile reagent used in organic synthesis as a building block for other compounds, and has been extensively studied in the field of biochemistry and physiology.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

(2E)-3-(4-bromophenyl)but-2-enoic acid: serves as a valuable building block in organic synthesis. Chemists use it to create more complex molecules by introducing functional groups or modifying existing structures. Its conjugated double bond system makes it particularly useful for constructing aromatic compounds, pharmaceutical intermediates, and natural product derivatives .

Boronic Acid Derivatives

Boronic acids are versatile compounds with applications in medicinal chemistry, materials science, and catalysis. (2E)-3-(4-bromophenyl)but-2-enoic acid can be converted into boronic acid derivatives, which exhibit unique reactivity. These derivatives are crucial for Suzuki-Miyaura cross-coupling reactions, where they facilitate the synthesis of biaryl compounds and heterocycles .

Biological Studies and Drug Development

Researchers explore the biological activity of (2E)-3-(4-bromophenyl)but-2-enoic acid and its derivatives. By modifying the substituents on the phenyl ring, scientists can fine-tune its interactions with biological targets. This compound may serve as a lead compound for developing new drugs targeting specific enzymes, receptors, or pathways .

Photophysical Properties and Fluorescent Probes

The conjugated system in (2E)-3-(4-bromophenyl)but-2-enoic acid influences its photophysical properties. Researchers investigate its fluorescence behavior, absorption spectra, and emission properties. It can be incorporated into fluorescent probes for imaging cellular processes, studying protein-protein interactions, or detecting specific analytes .

Materials Science and Surface Modification

Functionalized organic acids like (2E)-3-(4-bromophenyl)but-2-enoic acid find applications in surface modification. They can anchor onto metal surfaces, nanoparticles, or polymers, altering their properties. These modified surfaces may exhibit enhanced wettability, adhesion, or corrosion resistance .

Agrochemicals and Pesticides

The bromine substituent in (2E)-3-(4-bromophenyl)but-2-enoic acid can be exploited for designing agrochemicals. Researchers investigate its herbicidal, fungicidal, or insecticidal properties. By understanding its mode of action, they can develop environmentally friendly pesticides or herbicides .

properties

IUPAC Name

(E)-3-(4-bromophenyl)but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIILUUUDHTYPZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-bromophenyl)but-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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